6-Methoxyisochroman-4-one
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Overview
Description
6-Methoxyisochroman-4-one is a heterocyclic compound belonging to the class of oxygen-containing heterocycles. It is characterized by a benzene ring fused to a dihydropyranone ring, with a methoxy group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisochroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 6-methoxyphenol with ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyisochroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxyquinones, while reduction can produce methoxyhydroisochromans .
Scientific Research Applications
6-Methoxyisochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxyisochroman-4-one involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways such as NF-κB .
Comparison with Similar Compounds
Chroman-4-one: Lacks the methoxy group but shares a similar core structure.
6-Methylisochroman-4-one: Has a methyl group instead of a methoxy group at the 6th position.
6-Hydroxyisochroman-4-one: Contains a hydroxyl group at the 6th position.
Uniqueness: 6-Methoxyisochroman-4-one is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
6-methoxy-1H-isochromen-4-one |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-2-7-5-13-6-10(11)9(7)4-8/h2-4H,5-6H2,1H3 |
InChI Key |
DEEPCJZKWWIIPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(COCC2=O)C=C1 |
Origin of Product |
United States |
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